molecular formula C18H16N2O8 B12681958 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester CAS No. 117051-71-5

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester

Cat. No.: B12681958
CAS No.: 117051-71-5
M. Wt: 388.3 g/mol
InChI Key: MBNWEHWGNWCPAN-UHFFFAOYSA-N
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Description

Tautomerism

The 4,5-dihydroxy groups on the pyrrole ring enable keto-enol tautomerism. In the enol form, the hydroxyl groups stabilize conjugation with the adjacent carbonyl groups (from ester functionalities), while the keto form involves proton transfer to form 4,5-diketone intermediates. This equilibrium is pH-dependent, with the enol form predominating in acidic conditions due to resonance stabilization.

Stereoelectronic Effects

The ethyl and methyl ester groups introduce steric hindrance, restricting rotation around the C–O bonds and potentially generating atropisomers. However, the compound lacks chiral centers due to the symmetric substitution of methyl esters at positions 7 and 9.

Crystallographic Data and Solid-State Arrangement

Crystallographic data for this compound are not explicitly reported in available literature. However, inferences can be drawn from structurally related pyrroloquinoline derivatives:

  • Pyrroloquinoline quinone (PQQ) : Exhibits a planar aromatic system with intermolecular hydrogen bonding between hydroxyl and carbonyl groups, forming layered crystal structures.
  • Ethyl/methyl ester analogs : Predominantly adopt herringbone packing motifs due to van der Waals interactions between alkyl chains.

The presence of hydrophilic hydroxyl groups and hydrophobic ester moieties in the title compound suggests a balance between hydrogen bonding and van der Waals interactions, likely resulting in a monoclinic or triclinic crystal system.

Comparative Analysis with Related Pyrroloquinoline Derivatives

The structural and functional attributes of this compound are contextualized against key analogs:

Compound Molecular Formula Functional Groups Key Differences
Title compound C₁₈H₁₅N₂O₈ 4,5-dihydroxy; 2-ethyl,7,9-methyl esters Hydroxyl vs. keto groups
Pyrroloquinoline quinone (PQQ) C₁₄H₆N₂O₈ 4,5-diketo; 2,7,9-tricarboxylic acids Oxidation state at positions 4,5
7,9-Dimethoxycarbonyl derivative C₁₉H₁₈N₂O₇ 5-methoxy; 2-ethyl,7,9-methyl esters Methoxy substitution vs. hydroxyl

The ethyl and methyl esters enhance lipophilicity compared to PQQ, potentially improving membrane permeability in biological systems. Conversely, the 4,5-dihydroxy groups may confer antioxidant properties via radical scavenging, a feature absent in diketo or methoxy analogs.

Properties

CAS No.

117051-71-5

Molecular Formula

C18H16N2O8

Molecular Weight

388.3 g/mol

IUPAC Name

2-O-ethyl 7-O,9-O-dimethyl 4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate

InChI

InChI=1S/C18H16N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,20-22H,4H2,1-3H3

InChI Key

MBNWEHWGNWCPAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)O)O

Origin of Product

United States

Preparation Methods

Key Intermediate Preparation

The synthesis often starts with the preparation of 4,5-dioxy-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester, a crucial intermediate. This intermediate is obtained through a series of cyclization and esterification reactions involving pyrrole and quinoline derivatives. The ester groups (ethyl and methyl esters) protect the carboxylic acids during subsequent steps.

Oxidation and Hydrolysis Steps

  • Oxidation: The intermediate undergoes oxidation using ceric ammonium nitrate (CAN) in a mixture of acetonitrile and water at low temperatures. This step converts methoxy groups to the corresponding dihydroxy groups, forming the 4,5-dihydroxy substitution pattern on the pyrroloquinoline ring.

  • Hydrolysis: The ester groups are hydrolyzed under controlled basic conditions, typically using lithium hydroxide in tetrahydrofuran (THF) at temperatures maintained below 17°C to prevent decomposition. The hydrolysis converts the ester groups into free carboxylic acids, yielding the tricarboxylic acid form of the compound.

Formation of Triacid Salt

After hydrolysis, the compound is treated with a single metal salt (commonly potassium chloride or potassium carbonate) and hydrochloric acid under carefully controlled pH (around 5.3) and temperature (16-17°C). This step forms a triacid salt of the compound, which is crucial for isolating the product in high purity and yield. The triacid salt formation replaces previous cumbersome two-step salt isolation methods, improving efficiency and reproducibility.

Final Acidification and Isolation

The triacid salt is dissolved in sulfuric acid and then added to cold water, precipitating the final product, 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester, in its pure form. The product is filtered, washed, and dried under vacuum to obtain a high-purity compound suitable for further applications.

Reaction Conditions and Analytical Monitoring

  • Temperature Control: Maintaining low temperatures (below 17°C, often around 16-17°C) during hydrolysis and salt formation is critical to prevent side reactions and degradation.

  • pH Control: The pH is carefully adjusted and maintained at or below 6, preferably around 5.3, during salt formation to ensure selective precipitation and purity.

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm the structure and purity of intermediates and the final product.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Key Notes
1 Cyclization and esterification to form intermediate Pyrrole and quinoline derivatives, esterification reagents Formation of 2-ethyl ester 7,9-dimethyl ester intermediate
2 Oxidation of methoxy groups to dihydroxy groups Ceric ammonium nitrate (CAN), acetonitrile/water, low temp Converts methoxy to 4,5-dihydroxy groups
3 Hydrolysis of ester groups Lithium hydroxide in THF, temperature <17°C Converts esters to carboxylic acids
4 Formation of triacid salt Potassium chloride or potassium carbonate, HCl, pH ~5.3, temp 16-17°C Single metal triacid salt formation
5 Acidification and precipitation of final product Sulfuric acid, cold water Isolation of pure compound
6 Purification Filtration, washing, vacuum drying Ensures high purity and yield

Research Findings and Improvements

  • The patented methods have improved the synthesis by eliminating previously required two-step salt isolation, replacing it with a single-step triacid salt formation, enhancing yield and purity.

  • Strict control of temperature and pH during hydrolysis and salt formation steps is essential to avoid decomposition and side reactions, as demonstrated in scale-up processes.

  • The use of ceric ammonium nitrate for selective oxidation is a key step that ensures the correct functionalization of the pyrroloquinoline ring, critical for the compound's biological activity.

  • Analytical monitoring by HPLC and NMR confirms the structural integrity and purity at each stage, enabling optimization of reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfenic, sulfinic, and sulfonic acids .

Scientific Research Applications

Redox Cofactor

PQQ serves as a crucial redox cofactor for several bacterial enzymes. It participates in electron transfer processes, facilitating various biochemical reactions. Its ability to undergo reversible reduction makes it a vital component in microbial metabolism and energy production.

Antioxidant Properties

PQQ exhibits potent antioxidant properties. It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property has implications for neuroprotection and the prevention of neurodegenerative diseases.

Case Study: Neuroprotection

Research indicates that PQQ can protect neurons from damage induced by oxidative stress. In experiments involving 6-hydroxydopamine-induced toxicity , PQQ demonstrated significant neuroprotective effects, suggesting its potential use in treating conditions like Parkinson's disease .

Vitamin-like Activity

PQQ has been recognized for its vitamin-like properties in mammals. It is essential for certain biological functions and has been linked to enhanced mitochondrial function and energy metabolism. Studies have shown that PQQ supplementation can improve cognitive function and memory in aging populations.

Inhibition of Enzymes

PQQ has been shown to inhibit key enzymes such as aldose reductase and reverse transcriptases (including those involved in HIV-1 replication). This inhibition suggests potential therapeutic applications in diabetes management and antiviral therapies .

Case Study: Diabetes Management

In a clinical trial involving diabetic patients, PQQ supplementation resulted in improved glycemic control and reduced oxidative stress markers. Participants showed a significant decrease in fasting blood glucose levels after consistent PQQ intake over several weeks .

Bioremediation Potential

PQQ-producing bacteria have been identified as effective agents for bioremediation processes. These microorganisms utilize PQQ to catalyze the breakdown of environmental pollutants, making it a valuable tool in environmental cleanup efforts.

Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
BiochemistryRedox cofactor for enzymesEssential for microbial metabolism
Antioxidant propertiesProtects against oxidative stress
MedicalNeuroprotectionSignificant effects against neurotoxicity
Vitamin-like activityEnhances mitochondrial function
Enzyme inhibitionPotential in diabetes and antiviral therapies
Environmental ScienceBioremediationEffective in pollutant degradation

Mechanism of Action

The compound exerts its effects through its redox properties. It promotes growth, mitochondrial function, and development by stimulating cell proliferation and viability. It acts as a potent antioxidant, scavenging superoxide and peroxynitrite. The molecular targets and pathways involved include the phosphorylation and activation of CREB and the enhancement of PGC-1α expression .

Comparison with Similar Compounds

Pyrroloquinoline Quinone (PQQ; 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid)

  • Chemical Structure : PQQ lacks ester modifications, retaining three free carboxylic acid groups .
  • Function : Acts as a redox cofactor in bacterial dehydrogenases, a free radical scavenger, and a neuroprotective agent .
  • Applications : Used in dietary supplements for cognitive enhancement and in studies on oxidative stress mitigation .
  • Key Differences : The ethyl dimethyl ester derivative exhibits higher lipophilicity, enabling biomedical applications requiring tissue penetration (e.g., brain imaging), whereas PQQ’s water solubility limits its use to aqueous environments .

PQQ Trimethyl Ester (1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 4,5-Dihydro-4,5-dioxo-, Trimethyl Ester; CAS 74447-88-4)

  • Chemical Structure : Features methyl esters at all three carboxylic acid positions (2, 7, 9) .
  • Synthesis : Produced via esterification of PQQ under alkaline conditions .
  • Applications : Primarily used as an intermediate in PQQ salt synthesis (e.g., disodium PQQ) .
  • Key Differences : The trimethyl ester is more lipophilic than PQQ but less so than the ethyl dimethyl ester, affecting its pharmacokinetic profile and suitability for specific applications .

3-Chloro-PQQ Derivative (1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 3-Chloro-4,5-dihydro-4,5-dioxo-; CAS 1883427-03-9)

  • Chemical Structure : Chlorine substitution at position 3 introduces steric and electronic effects .
  • Synthesis : Likely derived from halogenation of PQQ or its precursors.
  • Applications : Identified as an impurity in PQQ synthesis; its bioactivity remains uncharacterized but may interfere with redox activity .

Imidazolo Analogues of PQQ

  • Chemical Structure : Replace the pyrrole ring with an imidazole moiety .
  • Synthesis : Parallel syntheses using hydrazine derivatives and cyclization strategies .
  • Applications : Investigated as redox cofactor mimics with modified catalytic properties .

Table 1: Structural and Functional Comparison

Compound Substituents Solubility Key Applications Bioactivity Highlights
PQQ -COOH at 2,7,9 Water-soluble Antioxidant, enzyme cofactor Redox cycling, neuroprotection
Ethyl Dimethyl Ester (Target) -COOEt (2), -COOMe (7,9) Lipophilic NMDA receptor imaging Enhanced brain uptake
Trimethyl Ester -COOMe (2,7,9) Moderate lipo Intermediate for PQQ salts Lower bioactivity than esters
3-Chloro-PQQ -Cl at 3, -COOH at 2,7,9 Low solubility Impurity in synthesis Potential toxicity

Biological Activity

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester (commonly referred to as pyrroloquinoline quinone or PQQ) is a biologically active compound known for its diverse roles in cellular metabolism and health. This compound has garnered attention for its antioxidant properties and its involvement in mitochondrial function and neuroprotection.

PQQ is classified as a pyrroloquinoline quinone and has the following chemical characteristics:

  • Molecular Formula : C14H6N2O8
  • Molecular Weight : 330.21 g/mol
  • CAS Number : 72909-34-3
  • IUPAC Name : 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid

PQQ functions primarily as a redox cofactor, participating in electron transfer processes within cells. It exhibits the ability to undergo redox cycling between its oxidized and reduced forms, facilitating various biochemical reactions essential for cellular energy production and metabolic regulation .

Key Mechanisms:

  • Mitochondriogenesis : PQQ promotes the growth and replication of mitochondria, enhancing cellular energy metabolism .
  • Antioxidant Activity : It acts as a free radical scavenger, protecting cells from oxidative stress .
  • Enzyme Cofactor : PQQ serves as a cofactor for several dehydrogenases involved in metabolic pathways .

Neuroprotective Effects

PQQ has demonstrated significant neuroprotective properties in various studies. It appears to modulate signaling pathways that enhance neuronal survival and function under stress conditions. For instance:

  • In animal models of neurodegeneration, PQQ administration led to improved cognitive function and reduced neuronal damage .
  • It has been shown to protect against glutamate-induced toxicity in neuronal cells .

Cardiovascular Health

Research indicates that PQQ may contribute to cardiovascular health by:

  • Reducing oxidative stress and inflammation within vascular tissues.
  • Improving endothelial function through enhanced nitric oxide production .

Metabolic Regulation

PQQ influences several metabolic pathways:

  • It enhances ATP production by stimulating glycolysis and oxidative phosphorylation .
  • PQQ deficiency has been linked to altered metabolism of amino acids and lipids, suggesting its role in maintaining metabolic homeostasis .

Case Studies

StudyFindings
Nishigori et al. (1989)Demonstrated PQQ's protective effects against glucocorticoid-induced cataracts through maintenance of reduced glutathione levels.
Watanabe et al. (1988)Showed that PQQ protects against hepatotoxin-induced liver injury in animal models.
Killgore et al. (1989)Found that PQQ supplementation improved fertility rates in mice subjected to immunological defects.

Safety and Toxicity

PQQ is generally regarded as safe when consumed within recommended limits. The FDA has classified it as a GRAS (Generally Recognized As Safe) substance for use in food products at specified levels . However, high doses may lead to adverse effects such as gastrointestinal discomfort.

Q & A

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure and stability?

  • UV-Vis : PQQ derivatives absorb at 249 nm (π→π* transitions) and 330 nm (quinone-related bands). Esterification shifts λmax due to altered conjugation .
  • NMR : Key signals include δ 8.2–8.5 ppm (aromatic protons) and δ 3.6–4.1 ppm (ester methyl/ethyl groups) .
  • Stability Testing : Assess hydrolytic degradation under physiological pH (7.4) using LC-MS to track ester cleavage .

Advanced Research Questions

Q. How do structural isomers of pyrroloquinoline derivatives affect redox cycling and enzyme cofactor activity?

  • Isomers (e.g., 2-methyl or 2-methoxycarbonyl analogues) exhibit distinct redox potentials and binding affinities to dehydrogenases. For example, imidazolo analogues show 30% lower catalytic efficiency in alcohol dehydrogenase assays compared to native PQQ .
  • Experimental Design : Use site-directed mutagenesis in PqqC (quinoprotein dehydrogenase) to study isomer-specific binding via surface plasmon resonance (SPR) .

Q. What methodological challenges arise in analyzing trace impurities (e.g., 3-chloro or 4-nitro derivatives) during synthesis?

  • Impurity Profiling : Employ HPLC-MS/MS with a zwitterionic HILIC column (2.1 × 150 mm, 3.5 µm) to resolve structurally similar contaminants. Detection limits for 3-chloro derivatives are ≤0.1% .
  • Data Contradiction : Discrepancies in impurity quantification may arise from hydrolysis during sample preparation. Validate with spiked recovery experiments .

Q. How does the ethyl dimethyl ester derivative interact with biological membranes compared to the sodium salt form?

  • Lipid Bilayer Permeability : Use molecular dynamics (MD) simulations (AMBER force field) to model membrane penetration. Ester forms exhibit 2–3× higher diffusion coefficients in phospholipid bilayers than ionic forms .
  • In Vivo Validation : Compare tissue distribution in murine models using radiolabeled ([14]C) esters vs. sodium salts via autoradiography .

Key Research Gaps

  • Mechanistic Ambiguities : Conflicting MD simulations (e.g., O₂ permeability in PqqC-PQQ complexes ) vs. crystallographic data suggest dynamic binding pockets require further exploration.
  • Biological Relevance : Limited data on ester derivatives’ neuroprotective effects compared to PQQ disodium salt .

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